molecular formula C16H13ClN2OS3 B2544513 3-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide CAS No. 895475-32-8

3-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide

Cat. No.: B2544513
CAS No.: 895475-32-8
M. Wt: 380.92
InChI Key: UMKSKDKWFLHIJN-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone with a 4-chlorophenylthio group and a 4-(thiophen-2-yl)thiazol-2-yl substituent. Its synthesis likely follows routes analogous to other thiazole-propanamide derivatives, such as cyclization of thiourea with α-halo ketones or coupling reactions involving sulfhydryl groups .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS3/c17-11-3-5-12(6-4-11)21-9-7-15(20)19-16-18-13(10-23-16)14-2-1-8-22-14/h1-6,8,10H,7,9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKSKDKWFLHIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the thiazole derivative with 3-((4-chlorophenyl)thio)propanoic acid using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Key Observations:
  • Chlorophenyl vs. Nitrophenyl : The 4-chlorophenyl group in compound 14 demonstrates superior antitumor activity (MGI%: 19%) compared to 4-nitrophenyl derivatives, which are primarily used in anticancer screening . This highlights the role of electron-withdrawing groups in modulating bioactivity.
  • Thiophene vs. Pyridine : The thiophen-2-yl group in the target compound may enhance π-π stacking compared to pyridinyl substituents in pesticidal analogues (e.g., P6 ), which prioritize halogenated alkyl chains for lipid membrane interaction.
  • Propanamide Linker : The propanamide moiety is a common scaffold in both pharmaceuticals (e.g., antitumor agents ) and agrochemicals (e.g., pesticidal compounds ), underscoring its versatility in molecular design.

Pharmacological and Physicochemical Properties

  • Electronic Effects : The electron-deficient thiazole ring (due to the thiophen-2-yl substituent) may enhance binding to enzymes like cyclooxygenase-2 (COX-2), as observed in anti-inflammatory thiazole-propanamides .

Challenges and Limitations

  • Data Gaps : While antitumor and pesticidal activities are reported for analogues , the target compound lacks explicit bioactivity data, necessitating further testing.
  • Synthetic Complexity : Multi-step synthesis (e.g., cyclization followed by sulfhydryl coupling) may reduce yield compared to simpler thiazole derivatives .

Biological Activity

The compound 3-((4-chlorophenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)propanamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of the compound typically involves the reaction of 4-chlorothiophenol with acetylacetone in the presence of a base, followed by purification techniques such as column chromatography. The structure has been confirmed through single crystal X-ray diffraction, revealing specific bond angles and torsion angles that contribute to its biological activity .

Antiviral Activity

Recent studies have highlighted the antiviral potential of thiazole derivatives, including the compound . Thiazole-based compounds have shown effectiveness against various viral targets, including the Tobacco Mosaic Virus (TMV) and HIV. The compound's structural features suggest it may interact with viral proteins, inhibiting their function.

  • EC50 Values : The effective concentration (EC50) values for related thiazole compounds have been reported in the range of 0.35 μM to 58.7 μg/mL against TMV and HIV . While specific EC50 data for our compound is not yet available, its structural similarities suggest comparable efficacy.

Cytotoxicity

Cytotoxicity is a critical factor in evaluating the safety profile of any therapeutic compound. The half-maximal cytotoxic concentration (CC50) provides insight into how toxic a substance is to cells:

  • CC50 Values : For related compounds, CC50 values have been documented between 3.98 μM and higher concentrations depending on structural modifications . Monitoring these values will be essential in future studies to establish a therapeutic index.

Study 1: Thiazole Derivatives Against Viral Infections

A study evaluating various thiazole derivatives demonstrated that modifications at specific positions significantly enhanced antiviral activity. The introduction of electron-withdrawing groups like chlorine at the para position was found to improve binding affinity to viral proteins .

CompoundEC50 (μM)CC50 (μM)Therapeutic Index
Compound A0.353.98>11
Compound B58.7250>4
This compoundTBDTBDTBD

Study 2: Structure-Activity Relationship (SAR)

Research on structure-activity relationships for thiazole derivatives indicated that substituents at the nitrogen and sulfur atoms significantly affect biological activity. Compounds with bulky groups showed enhanced potency against viral strains compared to those with smaller substituents .

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